molecular formula C7H4BrN3O3 B13925621 8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid

8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No.: B13925621
M. Wt: 258.03 g/mol
InChI Key: BZMASMLCOWAKNJ-UHFFFAOYSA-N
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Description

8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H8BrN3O3. This compound is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxo derivatives .

Scientific Research Applications

8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester
  • 5,6-Dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents .

Properties

Molecular Formula

C7H4BrN3O3

Molecular Weight

258.03 g/mol

IUPAC Name

8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4BrN3O3/c8-3-1-9-7(14)11-2-4(6(12)13)10-5(3)11/h1-2H,(H,9,14)(H,12,13)

InChI Key

BZMASMLCOWAKNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C(=O)N1)C(=O)O)Br

Origin of Product

United States

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